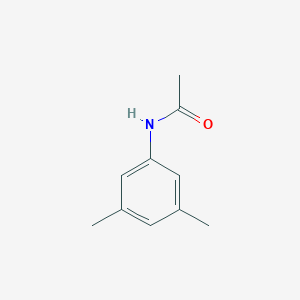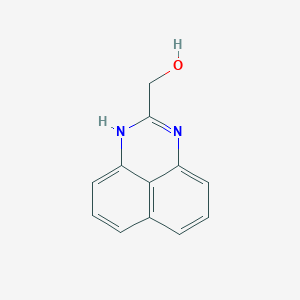
1H-perimidin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-perimidin-2-ylmethanol is a chemical compound that belongs to the family of perimidines. It is a potential molecule for the development of new drugs due to its unique structure and various biological activities.
Mécanisme D'action
The mechanism of action of 1H-perimidin-2-ylmethanol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1H-perimidin-2-ylmethanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-perimidin-2-ylmethanol in lab experiments is its high yield and purity. It can be synthesized using simple and cost-effective methods, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For research include the development of new drugs, the study of its mechanism of action, and the identification of its molecular targets.
Méthodes De Synthèse
The synthesis of 1H-perimidin-2-ylmethanol can be achieved through several methods. One of the most common methods is the reaction of 2-aminopyridine with formaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-aminopyridine with paraformaldehyde in the presence of hydrochloric acid. Both methods result in the formation of 1H-perimidin-2-ylmethanol with high yield and purity.
Applications De Recherche Scientifique
1H-perimidin-2-ylmethanol has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, antifungal, and anti-inflammatory properties. Additionally, it has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and carbonic anhydrase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
20956-94-9 |
|---|---|
Nom du produit |
1H-perimidin-2-ylmethanol |
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1H-perimidin-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,15H,7H2,(H,13,14) |
Clé InChI |
JEZCQKKWTIYYMX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



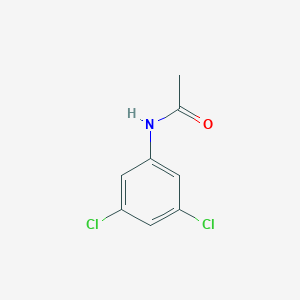
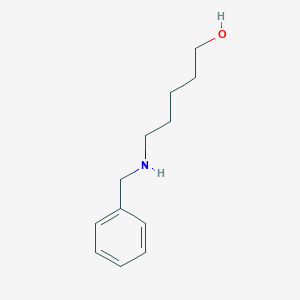
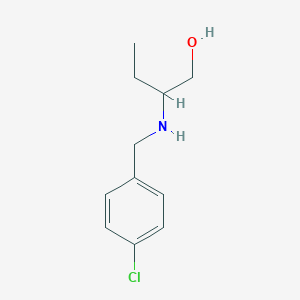
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
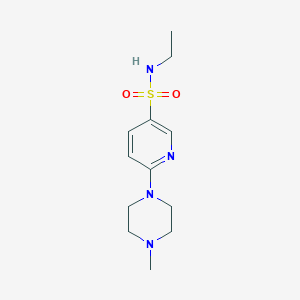
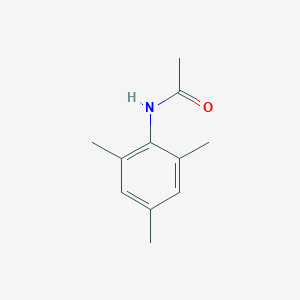
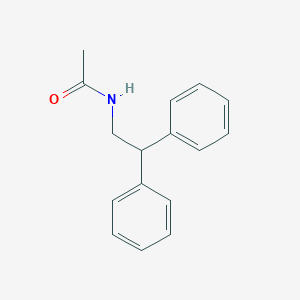
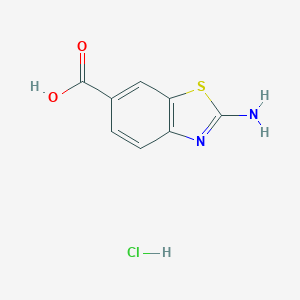
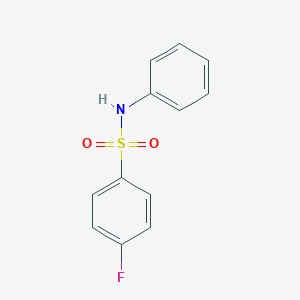
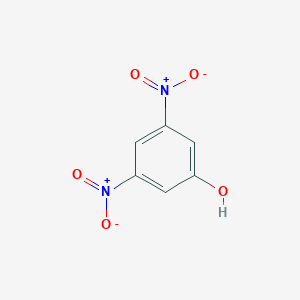
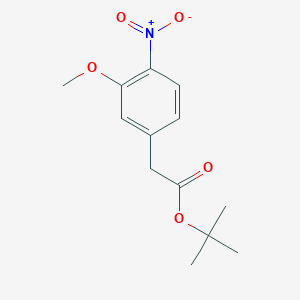
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
